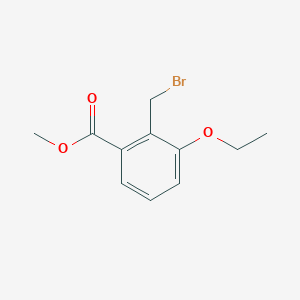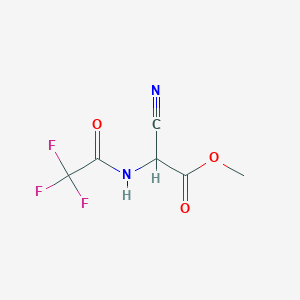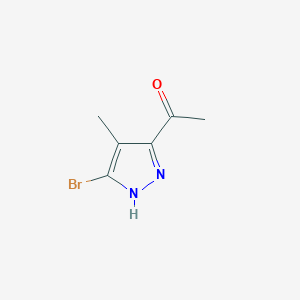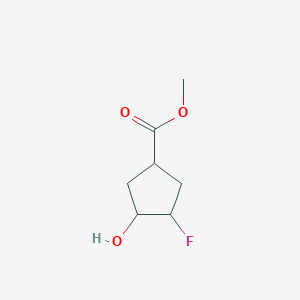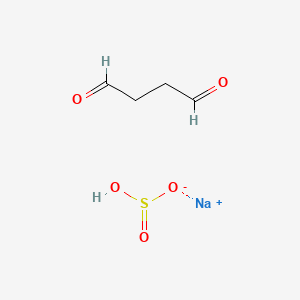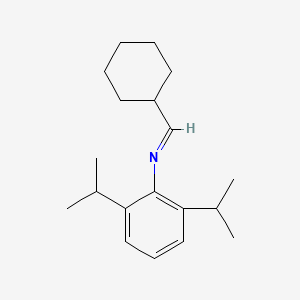
N-Butyl-3,4-dihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-3,4-dihydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and two hydroxyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3,4-dihydroxybenzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3,4-dihydroxybenzoic acid and butylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Solvent: A suitable solvent like dichloromethane or dimethylformamide (DMF) is used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize the yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of amide synthesis can be applied. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: N-Butyl-3,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of a more saturated benzamide.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced benzamides with fewer hydroxyl groups.
Substitution: Benzamides with different functional groups replacing the hydroxyl groups.
科学的研究の応用
Chemistry: N-Butyl-3,4-dihydroxybenzamide is used as a building block in organic synthesis
Biology: The compound has shown promise as an inhibitor of certain biological pathways. For example, it has been studied for its potential to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis .
Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific enzymes and proteins.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable compound in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-Butyl-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. For instance, in the context of melanogenesis inhibition, the compound has been shown to reduce the activity of tyrosinase, an enzyme crucial for melanin production . This reduction in tyrosinase activity leads to decreased melanin synthesis, thereby exerting its depigmenting effects.
類似化合物との比較
N-Adamantyl-3,4-dihydroxybenzamide: This compound also inhibits melanogenesis but contains an adamantyl group instead of a butyl group.
N-Methyl-3,4-dihydroxybenzamide: Similar structure but with a methyl group, showing different biological activities.
N-Ethyl-3,4-dihydroxybenzamide: Contains an ethyl group, used in different chemical and biological contexts.
Uniqueness: N-Butyl-3,4-dihydroxybenzamide is unique due to its specific butyl group, which influences its solubility, reactivity, and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
98116-92-8 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
N-butyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-12-11(15)8-4-5-9(13)10(14)7-8/h4-5,7,13-14H,2-3,6H2,1H3,(H,12,15) |
InChIキー |
BCJUFWUOCJPSSX-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


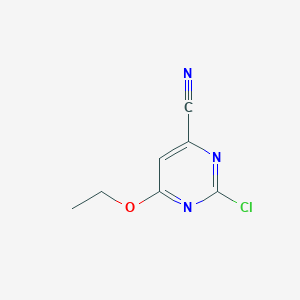

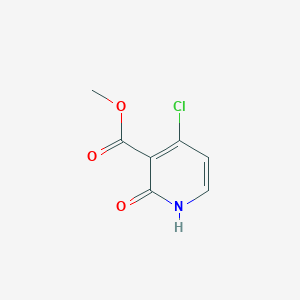
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)

